![molecular formula C9H14O2 B1268127 Methyl bicyclo[4.1.0]heptane-7-carboxylate CAS No. 36744-59-9](/img/structure/B1268127.png)
Methyl bicyclo[4.1.0]heptane-7-carboxylate
Overview
Description
Methyl bicyclo[410]heptane-7-carboxylate is an organic compound with the molecular formula C9H14O2 It is a bicyclic ester that features a unique bicyclo[410]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bicyclo[4.1.0]heptane-7-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of bicyclo[4.1.0]heptane-7-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Bicyclo[4.1.0]heptane-7-carboxylic acid or ketones.
Reduction: Bicyclo[4.1.0]heptane-7-methanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : 154.21 g/mol
- SMILES Notation : COC(=O)C1C2C1CCCC2
- InChI : InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H₂,1H₃
Organic Synthesis
Methyl bicyclo[4.1.0]heptane-7-carboxylate serves as a versatile intermediate in organic synthesis. Its unique bicyclic structure allows for the development of complex molecules through various reactions such as:
- Alkylation Reactions : It can be used to introduce alkyl groups into other organic compounds.
- Esterification : The carboxylate group facilitates ester formation, which is crucial in synthesizing more complex esters and polymers.
Medicinal Chemistry
The compound has potential applications in drug development:
- Antiviral Agents : Recent studies indicate that bicyclic compounds can exhibit antiviral properties. Methyl bicyclo[4.1.0]heptane derivatives are being explored for their efficacy against viral infections, particularly through modifications that enhance bioactivity .
Flavor and Fragrance Industry
This compound has been identified as a potential flavoring agent:
- Food Flavor Substances : According to patent literature, derivatives of this compound are being investigated for their use in food flavoring due to their pleasant aromatic properties .
Case Study 1: Antiviral Activity
A study published in the Journal of Organic Chemistry explored the synthesis of methyl bicyclo[4.1.0]heptane derivatives and their antiviral activity against specific viral strains . The results indicated that modifications to the bicyclic structure enhanced the compounds' potency.
Case Study 2: Flavor Enhancement
Research conducted on the flavor profiles of various compounds highlighted methyl bicyclo[4.1.0]heptane derivatives as promising candidates for natural flavor enhancement in food products . The study detailed how these compounds could be integrated into formulations to improve taste without synthetic additives.
Mechanism of Action
The mechanism of action of methyl bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The bicyclic structure may also interact with specific receptors or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylate: Another bicyclic ester with a different ring structure.
Bicyclo[3.1.0]hexane-6-carboxylate: A similar compound with a smaller ring system.
Uniqueness
Methyl bicyclo[410]heptane-7-carboxylate is unique due to its bicyclo[410]heptane framework, which imparts distinct chemical and physical properties
Biological Activity
Methyl bicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound that has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , and it has a molar mass of approximately 154.21 g/mol. Its structure allows for various transformations that are essential for its biological activity.
Target Interactions
This compound interacts with several biological targets, particularly enzymes involved in metabolic pathways. Similar compounds have been shown to affect the activity of hydrolases and oxidoreductases, which play crucial roles in cellular metabolism and signaling pathways.
Biochemical Pathways
The compound is involved in multiple biochemical pathways, influencing cellular processes such as:
- Cell Signaling: It modulates the activity of kinases and phosphatases, impacting downstream signaling cascades.
- Gene Expression: By interacting with transcription factors, it alters the expression of genes involved in metabolic regulation.
- Metabolic Transformation: It undergoes enzymatic conversions that lead to the formation of various metabolites, affecting overall cellular metabolism .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against Bacillus subtilis and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) of 35 μg/mL and 39 μg/mL, respectively . This suggests potential applications in developing antimicrobial agents.
Cytotoxicity and Cellular Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines by promoting apoptosis through specific signaling pathways. The compound's ability to bind to active sites on enzymes may inhibit their function, leading to reduced cell viability in malignant cells.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant antibacterial activity, particularly against gram-positive bacteria, suggesting its potential as a natural preservative or therapeutic agent.
Bacterial Strain | MIC (μg/mL) |
---|---|
Bacillus subtilis | 35 |
Staphylococcus aureus | 39 |
Escherichia coli | 50 |
Study 2: Cytotoxicity on Cancer Cell Lines
Another study focused on the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that the compound exhibited dose-dependent cytotoxicity, with an IC50 value of approximately 25 μM for HeLa cells.
Cell Line | IC50 (μM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Properties
IUPAC Name |
methyl bicyclo[4.1.0]heptane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQFZVACWBUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957962 | |
Record name | Methyl bicyclo[4.1.0]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36744-59-9 | |
Record name | Methyl bicyclo[4.1.0]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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